![molecular formula C21H25ClN4O4 B2566170 diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate CAS No. 338406-34-1](/img/structure/B2566170.png)
diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate
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Description
Diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate is a useful research compound. Its molecular formula is C21H25ClN4O4 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Studies have focused on the synthesis of compounds with potential antitumor activities. For instance, the reaction of specific substituted piperazines with alkyl (aryl) magnesium halides led to the formation of tertiary amino alcohols, showing effects on tumor DNA methylation processes in vitro (Hakobyan et al., 2020). Another study investigated the metabolism of a newly synthesized compound in rats, revealing several metabolites and highlighting its excellent in vivo and in vitro anticancer activity with low toxicity (Jiang et al., 2007).
Antimicrobial Activities
Novel 1,2,4-Triazole derivatives were synthesized and displayed good to moderate antimicrobial activities against test microorganisms. This includes compounds synthesized from various ester ethoxycarbonylhydrazones reacting with primary amines (Bektaş et al., 2007). Amino alcohols were also explored for their potential antibiotic and antifungal leads, showing inhibition against specific strains of bacteria and fungi (Baker et al., 2022).
Enzyme Inhibitory Activities
Several compounds have been synthesized to evaluate their inhibitory activities on enzymes such as aspartate transcarbamoylase, showcasing antimicrobial activity and specificity against tumor cell lines in some cases (Dutta & Foye, 1990).
Corrosion Inhibition
Research on α-aminophosphonates as corrosion inhibitors for mild steel in hydrochloric acid presented significant efficiency, indicating potential industrial application for these compounds in preventing corrosion (Gupta et al., 2017).
properties
IUPAC Name |
diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4/c1-3-29-20(27)15(14-23)13-18(21(28)30-4-2)19(24)26-11-9-25(10-12-26)17-7-5-16(22)6-8-17/h5-8,13H,3-4,9-12,24H2,1-2H3/b15-13+,19-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIARHQTYYAYGD-AXXMRAISSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=CC=C(C=C2)Cl)C(=O)OCC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=C(/N)\N1CCN(CC1)C2=CC=C(C=C2)Cl)/C(=O)OCC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate |
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